

# Application Notes and Protocols for the Chemical Synthesis of Lentztrehalose A

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## Compound of Interest

Compound Name: *Lentztrehalose A*

Cat. No.: *B10855563*

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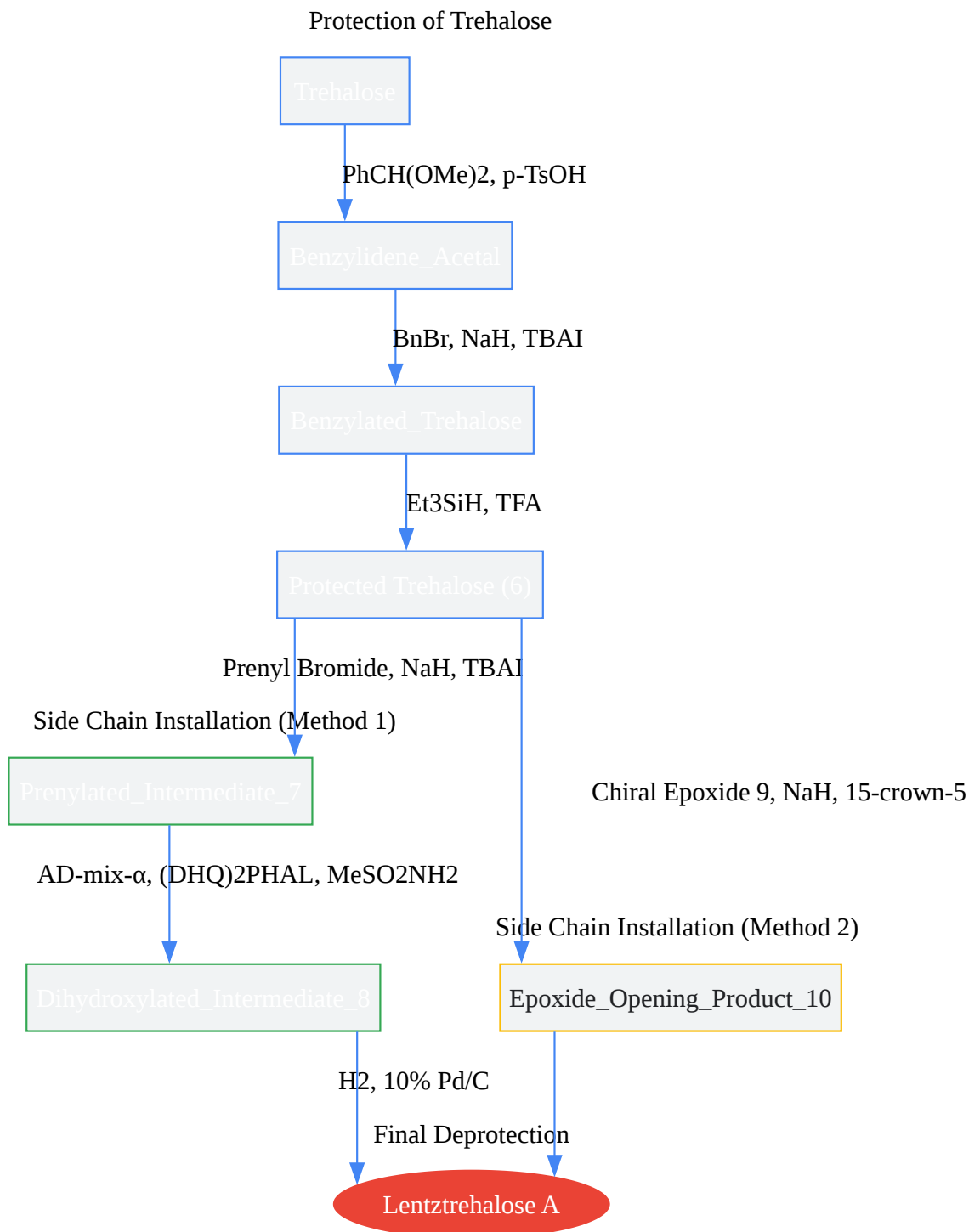
Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**Lentztrehalose A** is a naturally occurring trehalose derivative isolated from the actinomycete *Lentzea* sp.[1][2][3][4]. It has garnered significant interest in the scientific community due to its various biological activities, including the induction of autophagy, which is comparable to trehalose[5]. A key advantage of **Lentztrehalose A** is its stability against enzymatic hydrolysis by trehalase, an enzyme that readily digests trehalose. This enhanced stability increases its bioavailability and potential as a therapeutic agent for conditions such as neurodegenerative diseases, diabetes, and cancer. This document provides a detailed protocol for the chemical synthesis of **Lentztrehalose A**, based on the successful total synthesis reported by Zhang et al. (2015).

## Chemical Synthesis Workflow

The total synthesis of **Lentztrehalose A** can be achieved through a multi-step process starting from commercially available trehalose. The overall strategy involves the selective protection of hydroxyl groups, introduction of the characteristic side chain, and subsequent deprotection to yield the final product. Two primary methods have been described for the side chain installation: prenylation followed by dihydroxylation, and etherification via the opening of a chiral epoxide. The overall yield for the synthesis is reported to be 23% over 6 steps.



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Figure 1. Chemical synthesis workflow for **Lentztrehalose A**.

## Experimental Protocols

The following protocols are adapted from the work of Zhang et al. (2015). All reactions should be conducted in flame-dried glassware under an argon atmosphere unless otherwise noted. Reagents and solvents should be obtained from commercial sources and used as received unless otherwise stated.

### 1. Synthesis of Protected Trehalose Intermediate (6)

This multi-step procedure involves the protection of the hydroxyl groups of trehalose.

- **Step 1a: Acetalization.** To a stirred suspension of anhydrous trehalose in dry DMF, add p-toluenesulfonic acid (p-TsOH) and benzaldehyde dimethyl acetal. Heat the mixture.
- **Step 1b: Benzylation.** To the resulting mixture, add sodium hydride (NaH) and benzyl bromide (BnBr) in the presence of tetra-n-butylammonium iodide (TBAI) in THF at room temperature.
- **Step 1c: Reductive Opening.** The benzylidene acetal is then regioselectively opened using triethylsilane (Et<sub>3</sub>SiH) and trifluoroacetic acid (TFA) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at 0°C to yield the protected trehalose intermediate (6) with a free 4-hydroxyl group.

### 2. Side Chain Installation

#### Method 1: Prenylation and Diastereoselective Dihydroxylation

- **Step 2a: Prenylation.** Treat the protected trehalose (6) with prenyl bromide and sodium hydride (NaH) in the presence of tetra-n-butylammonium iodide (TBAI) in DMF at room temperature. This reaction yields the prenylated intermediate (7).
- **Step 2b: Dihydroxylation.** Subject the prenylated intermediate (7) to Sharpless asymmetric dihydroxylation conditions using AD-mix- $\alpha$ , (DHQ)2PHAL, and methanesulfonamide in a t-BuOH/H<sub>2</sub>O mixture at 0°C to furnish the vicinal diol (8).

#### Method 2: Etherification by Opening of a Chiral Epoxide

- **Step 2c: Epoxide Opening.** Treat the protected trehalose (6) with sodium hydride (NaH) in the presence of 15-crown-5 in DMF. Then, add the optically active (S)-2-(oxiran-2-yl)propan-

2-ol (9) to yield the etherified product (10).

### 3. Final Deprotection

- Step 3: Hydrogenolysis. The protected **Lentztrehalose A** intermediate (8 or 10) is subjected to global deprotection via hydrogenolysis using 10% Palladium on carbon (Pd/C) in methanol (MeOH) under a hydrogen atmosphere at room temperature. This final step removes all protecting groups to yield **Lentztrehalose A**.

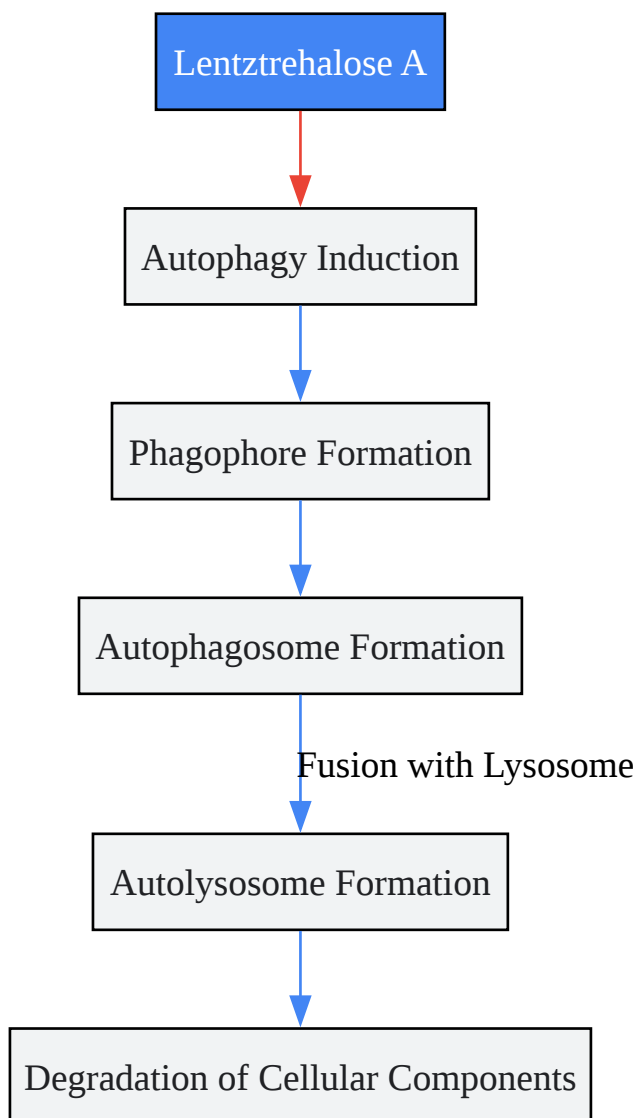
## Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of **Lentztrehalose A**.

Step	Product	Starting Material	Reagents and Conditions	Yield (%)	Reference
1a, 1b, 1c	Protected Trehalose (6)	Trehalose (4)	(i) PhCH(OMe) <sub>2</sub> , p-TsOH; (ii) BnBr, NaH, TBAI; (iii) Et <sub>3</sub> SiH, TFA	52	
2a	Prenylated Intermediate (7)	Compound 5	Prenyl bromide, NaH, TBAI, DMF	44	
2b	Dihydroxylated Intermediate (8)	Intermediate 7	AD-mix- $\alpha$ , (DHQ)2PHAL, MeSO <sub>2</sub> NH <sub>2</sub> , t-BuOH, H <sub>2</sub> O	quant.	
2c	Epoxide Opening Product (10)	Compound 6	Chiral Epoxide 9, NaH, 15-crown-5, DMF	30	
3	Lentztrehalose A	Intermediate 8	H <sub>2</sub> , 10% Pd/C, MeOH	quant.	
3	Lentztrehalose A	Intermediate 10	H <sub>2</sub> , 10% Pd/C, MeOH	89	
Overall	Lentztrehalose A	Trehalose (4)	6 steps	23	

## Biological Activity: Autophagy Induction

**Lentztrehalose A** is a known inducer of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This activity is of significant therapeutic interest. The general pathway of autophagy induction is depicted below.



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Figure 2. Simplified pathway of autophagy induction by **Lentztrehalose A**.

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